molecular formula C17H15NO4 B3952734 (2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide

(2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide

Cat. No.: B3952734
M. Wt: 297.30 g/mol
InChI Key: XEEAXHMAFHELMR-KAMYIIQDSA-N
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Description

(2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide is an organic compound that belongs to the class of enaminones. Enaminones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide typically involves the condensation of a suitable aldehyde with an amine, followed by cyclization and oxidation steps. Common reagents used in these reactions include:

  • Aldehydes (e.g., benzaldehyde)
  • Amines (e.g., 2-methoxyaniline)
  • Catalysts (e.g., acid or base catalysts)
  • Oxidizing agents (e.g., hydrogen peroxide)

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reagents and conditions as in laboratory synthesis but optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible development as a pharmaceutical agent due to its biological activity.

    Industry: Use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide: Unique due to its specific substituents and structure.

    Other enaminones: Similar in structure but with different substituents, leading to varied biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other enaminones.

Properties

IUPAC Name

(Z)-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-22-16-10-6-5-9-13(16)18-17(21)15(20)11-14(19)12-7-3-2-4-8-12/h2-11,19H,1H3,(H,18,21)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEAXHMAFHELMR-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)C=C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)/C=C(/C2=CC=CC=C2)\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide
Reactant of Route 2
(2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide
Reactant of Route 3
(2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide
Reactant of Route 4
(2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide
Reactant of Route 5
(2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide
Reactant of Route 6
(2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide

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